molecular formula C7H9BrN2OS B15090080 1-((5-Bromothiophen-2-yl)methyl)-3-methylurea

1-((5-Bromothiophen-2-yl)methyl)-3-methylurea

Cat. No.: B15090080
M. Wt: 249.13 g/mol
InChI Key: XJPTUWWZEBHWCN-UHFFFAOYSA-N
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Description

1-((5-Bromothiophen-2-yl)methyl)-3-methylurea is an organic compound that features a brominated thiophene ring attached to a methylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Bromothiophen-2-yl)methyl)-3-methylurea typically involves the bromination of thiophene followed by a series of reactions to introduce the methylurea group. One common method includes:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Formation of the Intermediate: The brominated thiophene is then reacted with a suitable alkylating agent to form the intermediate compound.

    Introduction of Methylurea: The intermediate is treated with methyl isocyanate or a similar reagent to introduce the methylurea group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and greener solvents.

Chemical Reactions Analysis

Types of Reactions

1-((5-Bromothiophen-2-yl)methyl)-3-methylurea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or DMF.

Major Products

    Substitution: Thiophene derivatives with various functional groups.

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Dihydrothiophenes.

    Coupling: Biaryl or styrene derivatives.

Scientific Research Applications

1-((5-Bromothiophen-2-yl)methyl)-3-methylurea has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be incorporated into polymers or used as a precursor for the synthesis of conductive materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-((5-Bromothiophen-2-yl)methyl)-3-methylurea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The brominated thiophene ring can engage in π-π interactions or hydrogen bonding, while the methylurea group can form additional hydrogen bonds or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-((5-Bromothiophen-2-yl)methyl)-1H-pyrazol-5-amine
  • (5-Bromothiophen-2-yl)methylamine

Uniqueness

1-((5-Bromothiophen-2-yl)methyl)-3-methylurea is unique due to the presence of both a brominated thiophene ring and a methylurea group. This combination imparts distinct chemical reactivity and potential biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C7H9BrN2OS

Molecular Weight

249.13 g/mol

IUPAC Name

1-[(5-bromothiophen-2-yl)methyl]-3-methylurea

InChI

InChI=1S/C7H9BrN2OS/c1-9-7(11)10-4-5-2-3-6(8)12-5/h2-3H,4H2,1H3,(H2,9,10,11)

InChI Key

XJPTUWWZEBHWCN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NCC1=CC=C(S1)Br

Origin of Product

United States

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